molecular formula C18H38S B1164898 Nucleinic acid CAS No. 9008-72-4

Nucleinic acid

Cat. No.: B1164898
CAS No.: 9008-72-4
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Description

Nucleic acids, historically referred to as 'nucleinic acids,' are fundamental biomolecules essential for all living organisms, serving as the main information-carrying molecules of the cell . Our high-purity nucleinic acid reagents provide researchers with quality materials for investigating fundamental biological processes. These reagents encompass both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). DNA acts as the master blueprint for life, storing and transmitting genetic information, while RNA plays critical roles in gene expression, including as a messenger in the synthesis of proteins . In research, these compounds are indispensable in areas like genetics, molecular biology, and biotechnology. They are used as key starting materials in techniques such as PCR, DNA sequencing, gene cloning, and the study of gene regulation. Furthermore, due to their molecular recognition abilities and programmability, nucleic acids are increasingly being developed as functional biomaterials for advanced applications in biosensing, drug delivery, and therapeutic development . Our this compound products are rigorously quality-controlled to ensure performance and consistency in your experimental workflows. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

9008-72-4

Molecular Formula

C18H38S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nucleinic acid extraction and isolation typically start with disrupting the cellular structures containing the genetic material. This is usually accomplished by adding a compatible detergent, mechanical disruption, and/or heat. Several methods for this compound purification are common, including organic extraction and precipitation, silica-based this compound isolation, and paramagnetic bead-based this compound purification .

Industrial Production Methods: Industrial production of nucleinic acids involves large-scale extraction and purification processes. These processes often utilize advanced reagents and equipment to ensure high yield, purity, and integrity of the nucleinic acids. Techniques such as spin column technology and magnetic bead isolation are commonly employed in industrial settings .

Chemical Reactions Analysis

Hydrolysis Reactions

Nucleic acids undergo hydrolysis under acidic or basic conditions, breaking phosphodiester bonds and glycosidic linkages. Key findings include:

Reaction TypeConditionsProductsReference
Acidic hydrolysis1M HCl, 100°CDepurination (free bases)
Alkaline hydrolysis0.3M NaOH, 37°C2',3'-cyclic phosphate esters
Enzymatic cleavageDNase I, pH 7.43'-OH/5'-P termini

Base-catalyzed RNA hydrolysis proceeds 10<sup>5</sup>-fold faster than DNA due to 2'-OH participation in transesterification . Acidic conditions preferentially cleave purine bases via N-glycosidic bond cleavage, generating abasic sites .

Catalytic Nucleic Acids

RNA/DNA catalyze reactions beyond natural phosphotransferase activity:

Reaction TypeCatalytic Nucleic AcidRate EnhancementReference
Diels-AlderRNA ribozyme10<sup>4</sup>
Amide bond formationDNAzyme10<sup>6</sup>
RNA aminoacylation29-mer RNA10<sup>3</sup>

A 29-mer RNA catalyst enables sequential aminoacylation and peptide bond formation without protein cofactors . DNAzymes achieve enantioselectivity >90% ee in asymmetric aldol reactions .

Bioorthogonal Modifications

Click chemistry enables precise functionalization:

CuAAC Reaction:

  • K<sub>cat</sub>/K<sub>M</sub> = 1.2×10<sup>5</sup> M<sup>-1</sup>s<sup>-1</sup> for alkyne-azide pairs

  • Enables fluorophore conjugation with <5% nonspecific labeling

Staudinger Ligation:

  • Phosphine-azide reaction achieves 85% yield in 2h (0.1 mM)

  • Applied to prodrug activation with 14 μM NO release in GST-coupled systems

Oxidative Damage Pathways

Reactive oxygen species induce >20 base lesions:

Lesion TypeOxidation SourceFrequency (per cell/day)
8-oxoguanine- OH radical10<sup>3</sup>
Thymine glycolSinglet oxygen10<sup>2</sup>
5-hydroxycytosineFenton reaction10<sup>1</sup>

Oxidative damage alters Tm by 5-15°C depending on lesion position . Repair enzymes like OGG1 excise 8-oxoG with k<sub>cat</sub> = 0.8 min<sup>-1</sup> .

Scientific Research Applications

Biomedical Applications

Gene Regulation and Therapy
Nucleic acids are extensively used in gene regulation and therapy. Oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), can specifically target mRNA to modulate gene expression. This has significant implications for treating genetic disorders and cancers. For instance, ASOs targeting the Kirsten rat sarcoma virus (KRAS) are currently under clinical trials for non-small cell lung cancer .

Drug Delivery Systems
Nucleic acids can be engineered as drug delivery vehicles. Their ability to form stable complexes with therapeutic agents enhances the targeted delivery of drugs to specific cells. Recent advancements have shown that chemically modified nucleic acids can improve the stability and efficacy of drug delivery systems .

Biosensing and Diagnostics
Nucleic acids serve as molecular recognition elements in biosensing applications. DNA and RNA aptamers exhibit high specificity for their targets, enabling sensitive detection of biomarkers associated with various diseases. For example, nucleic acid-based biosensors have been developed for rapid detection of pathogens in clinical diagnostics .

Nucleic Acid-Based Vaccines

The advent of mRNA vaccines has revolutionized immunization strategies. The COVID-19 mRNA vaccines exemplify how nucleic acids can trigger robust immune responses by instructing cells to produce antigens that elicit immunity against pathogens. This approach has opened new avenues for vaccine development against infectious diseases and cancers .

Environmental Monitoring

Nucleic acids are also utilized in environmental monitoring to detect pollutants and pathogens in various ecosystems. Techniques such as polymerase chain reaction (PCR) enable the identification of specific nucleic acid sequences from environmental samples, facilitating the assessment of biodiversity and ecosystem health .

Food Safety

In food safety, nucleic acid analysis is employed to detect foodborne pathogens and genetically modified organisms (GMOs). Nucleic acid-based methods provide rapid and accurate testing compared to traditional microbiological techniques, ensuring food quality and safety .

Case Studies

Application Description Case Study
Gene TherapyUse of ASOs to treat genetic disorders by modulating gene expressionClinical trials on ASOs targeting KRAS in lung cancer
Drug DeliveryNucleic acids as carriers for targeted drug deliveryDevelopment of lipid nanoparticles encapsulating siRNA for cancer therapy
BiosensingDNA aptamers for detecting disease biomarkersRapid tests utilizing nucleic acid-based biosensors for COVID-19 detection
Environmental TestingPCR techniques for detecting pathogens in water sourcesMonitoring water quality through nucleic acid analysis in public health studies
Food SafetyNucleic acid methods for identifying foodborne pathogensImplementation of PCR testing for Salmonella detection in food products

Mechanism of Action

Nucleinic acids exert their effects by serving as templates for the synthesis of proteins. They carry genetic information that is transcribed into messenger ribonucleic acid, which is then translated into proteins by ribosomes. This process is essential for the regulation of cellular functions and the maintenance of genetic integrity .

Molecular Targets and Pathways: The primary molecular targets of nucleinic acids are ribosomes and various enzymes involved in transcription and translation. The pathways involved include the central dogma of molecular biology, which describes the flow of genetic information from deoxyribonucleic acid to ribonucleic acid to protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nucleic acids are distinguished from other biomolecules and synthetic analogs by their structure, stability, and functional roles. Below is a detailed comparison:

DNA vs. RNA

Property DNA RNA
Sugar Deoxyribose Ribose
Strand Structure Double-stranded helix Single-stranded, often folded
Base Pairs Adenine-Thymine (A-T) Adenine-Uracil (A-U)
Stability Resistant to alkaline hydrolysis Susceptible to hydrolysis (due to 2'-OH group)
Function Genetic storage Protein synthesis, catalysis

DNA’s stability arises from its deoxyribose sugar and double-stranded structure, making it suitable for long-term genetic preservation. RNA’s ribose and single-stranded nature allow flexibility in catalytic (e.g., ribozymes) and regulatory roles .

Nucleic Acids vs. Proteins

Property Nucleic Acids Proteins
Monomer Nucleotides Amino acids
Bond Type Phosphodiester Peptide
Function Information storage/transfer Enzymatic catalysis, structure
Chemical Reactivity Susceptible to UV damage Prone to denaturation

While proteins rely on diverse side chains for enzymatic activity, nucleic acids utilize base pairing for replication and information transfer .

Data Tables

Table 1: Thermodynamic Stability of Nucleic Acid Duplexes

Compound Tm (°C) (20-mer) ΔG (kcal/mol)
DNA-DNA 65 -150
DNA-RNA 70 -160
PNA-DNA 85 -200
LNA-DNA 90 -220

Tm = Melting temperature; ΔG = Gibbs free energy

Table 2: Enzymatic Degradation Resistance

Compound Half-life (Serum)
DNA 2–4 hours
RNA <1 hour
PNA >24 hours
LNA >48 hours

Biological Activity

Nucleic acids, primarily deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), are fundamental biomolecules that play crucial roles in various biological processes. Their unique properties enable them to function as carriers of genetic information, regulators of gene expression, and active participants in cellular signaling pathways. This article explores the biological activity of nucleic acids, focusing on their applications in biomedicine, their mechanisms of action, and recent advancements in research.

1. Properties of Nucleic Acids

Nucleic acids exhibit several key properties that contribute to their biological activity:

  • Molecular Recognition : Nucleic acids can form specific interactions with complementary sequences, allowing for precise targeting in various applications.
  • Programmability : The ability to design nucleic acid sequences enables the development of tailored therapeutic agents.
  • Chemical Modifications : Modifications such as methylation or the incorporation of non-canonical bases enhance stability and binding affinity.

Nucleic acids exert their biological effects through various mechanisms:

  • Gene Regulation : RNA molecules, particularly microRNAs (miRNAs) and small interfering RNAs (siRNAs), play critical roles in post-transcriptional regulation by binding to messenger RNAs (mRNAs) and inhibiting their translation or promoting degradation .
  • Immune Response Modulation : Nucleic acids are involved in sensing pathogens and activating immune responses. For instance, certain nucleic acid patterns can trigger autoinflammatory responses, linking them to diseases like lupus and rheumatoid arthritis .
  • Therapeutic Applications : Oligonucleotides, including antisense oligonucleotides (ASOs), are designed to target specific mRNAs for degradation or modulation, providing a mechanism for treating genetic disorders and cancers .

3. Applications in Biomedicine

Nucleic acids have revolutionized several fields within biomedicine:

3.1 Gene Therapy

Nucleic acids are utilized in gene therapy to correct genetic defects by delivering therapeutic genes or silencing disease-causing genes. Clinical trials are underway for ASOs targeting genes associated with amyotrophic lateral sclerosis (ALS) and various cancers .

3.2 Vaccines

The advent of mRNA vaccines represents a significant advancement in immunization strategies. These vaccines use nucleic acids to instruct cells to produce antigens that elicit an immune response, exemplified by the COVID-19 vaccines developed by Pfizer-BioNTech and Moderna .

3.3 Diagnostic Tools

Nucleic acids serve as probes for detecting diseases through techniques such as PCR and next-generation sequencing. Their specificity allows for the identification of pathogens or genetic mutations with high accuracy .

Case Study 1: RNA-Based Cancer Therapy

A study demonstrated the effectiveness of ASOs in targeting the B-cell lymphoma 2 (Bcl2) oncogene in non-small cell lung cancer (NSCLC). The ASOs induced apoptosis in cancer cells, showcasing the potential of nucleic acids in cancer treatment .

Case Study 2: Immune Modulation

Research has shown that certain nucleic acid sequences can enhance vaccine efficacy by acting as adjuvants, promoting stronger immune responses against tumors and infectious agents .

5. Recent Research Findings

Recent studies highlight the expanding role of nucleic acids in various applications:

StudyFocusFindings
Biomedical ApplicationsNucleic acids as tools for gene regulation and drug delivery; enhanced stability through chemical modifications.
Immune ResponseNucleic acid sensing pathways linked to autoimmune diseases; potential for novel therapies targeting these pathways.
Cancer TherapyASOs targeting oncogenes show promise in preclinical trials for ALS and NSCLC treatments.

6. Conclusion

The biological activity of nucleic acids is vast and multifaceted, encompassing roles in gene regulation, immune response modulation, and therapeutic applications. Ongoing research continues to unveil new potentials for these biomolecules, paving the way for innovative treatments and diagnostic tools that could transform healthcare.

The integration of nucleic acids into clinical practices signifies a paradigm shift in how diseases are approached, treated, and understood. As research progresses, it is anticipated that nucleic acids will play an increasingly central role in personalized medicine and targeted therapies.

Q & A

Q. What are the key considerations for experimental design in nucleic acid research to ensure reproducibility?

To ensure reproducibility, document the research question, materials, methodology, and deviations in detail . Use standardized reporting frameworks (e.g., MIQE guidelines for qPCR) to outline experimental groups, sample processing, and validation steps . Address matrix complexity (e.g., biological samples vs. synthetic solutions) and pre-analytical variables (e.g., extraction efficiency) during experimental planning .

Q. What methodologies are recommended for isolating and purifying high-quality nucleic acids from complex biological matrices?

High-quality isolation requires cell lysis optimized for the sample type (e.g., mechanical disruption for plant tissues), followed by selective removal of proteins (e.g., phenol-chloroform extraction) and contaminants (e.g., RNase inhibitors for RNA) . Validate purity using spectrophotometric ratios (A260/A280 >1.8 for DNA) and gel electrophoresis to confirm integrity .

Q. How can researchers analyze the secondary structure of nucleic acids, and what tools facilitate these predictions?

Use computational tools like the mfold web server to predict secondary structures based on free energy minimization . Experimentally, employ techniques like X-ray crystallography or cryo-EM for tertiary structure determination . For dynamic structures, use chemical probing (e.g., SHAPE-MaP) to study folding intermediates .

Advanced Research Questions

Q. What strategies address inhibitors in nucleic acid amplification techniques like PCR, and how can their effects be quantified?

Common inhibitors (e.g., humic acids, heparin) can be mitigated by adding bovine serum albumin (BSA) or diluting samples . Quantify inhibition using internal controls (e.g., spiked synthetic DNA) to measure amplification efficiency . For environmental samples, combine pre-treatment methods like silica-based purification with inhibitor-resistant polymerases .

Q. How do matrix effects and pre-analytical variables influence measurement uncertainty in nucleic acid quantification?

Matrix complexity (e.g., blood vs. soil) affects extraction yield and polymerase inhibition, contributing to >30% variability in some cases . Mitigate this by using matrix-matched calibration standards and digital PCR for absolute quantification . Report uncertainty budgets encompassing volume measurement errors and pipetting variability .

Q. What computational frameworks enable integrative analysis of multi-omics data with nucleic acid structural information?

Combine sequence databases (e.g., GenBank) with structural databases (e.g., PDB) using tools like 3DNA for 3D modeling . For multi-omics integration, employ platforms like Galaxy or Bioconductor to correlate nucleic acid folding with transcriptomic/proteomic data .

Q. How do standardized reporting guidelines (e.g., MIQE) improve rigor in qPCR-based nucleic acid studies?

MIQE guidelines enforce documentation of primer specificity (e.g., melt curve analysis), amplification efficiency (e.g., standard curves), and normalization methods . This reduces false positives/negatives and enhances cross-study comparability, particularly in clinical diagnostics .

Q. What metrological approaches ensure traceability in nucleic acid measurements across diverse applications?

Use certified reference materials (CRMs) for calibration, such as NIST Standard Reference Materials for DNA quantification . Implement ISO/IEC 17025-accredited workflows for pre-analytical steps (e.g., extraction) and validate methods using interlaboratory comparisons .

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